molecular formula C13H19ClINO B1394801 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1112052-95-5

4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1394801
CAS No.: 1112052-95-5
M. Wt: 367.65 g/mol
InChI Key: GOQVWOGACBXJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClINO. It is commonly used in pharmaceutical testing and research due to its unique chemical properties .

Preparation Methods

The synthesis of 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-iodophenol with 2-chloroethylpiperidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results. Additionally, it is employed in the synthesis of other chemical compounds and in the study of various biochemical pathways .

Mechanism of Action

The mechanism of action of 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride

These compounds share similar chemical structures but differ in their halogen substituents, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

4-[2-(4-iodophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQVWOGACBXJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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